1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride
Description
Properties
IUPAC Name |
1-methyl-1,4-diazaspiro[5.5]undecane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-12-8-7-11-9-10(12)5-3-2-4-6-10;;/h11H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVGDIUWOCIIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC12CCCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride typically involves the reaction of 1,4-diazaspiro[5.5]undecane with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced forms of the parent compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride: Shares a similar spiro structure but with an oxygen atom in the ring.
2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride: Another spiro compound with a different functional group.
Uniqueness
1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride is unique due to its specific spiro structure and the presence of two nitrogen atoms in the ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. With the molecular formula C₉H₁₈Cl₂N₂, this compound is recognized for its anti-proliferative properties, particularly in cancer research, and its interactions with various biological systems.
Chemical Structure and Properties
The compound features a bicyclic framework containing nitrogen atoms, which contributes to its unique pharmacological properties. Its solubility and stability are enhanced by existing as a dihydrochloride salt. The structural characteristics of 1-methyl-1,4-diazaspiro[5.5]undecane dihydrochloride can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₈Cl₂N₂ |
| Structural Type | Spirocyclic |
| Solubility | Enhanced as dihydrochloride salt |
Biological Activity
Research indicates that 1-methyl-1,4-diazaspiro[5.5]undecane dihydrochloride exhibits significant biological activity, particularly in cancer treatment. It has shown potential as an anti-proliferative agent against various cancer cell lines, suggesting its utility in developing therapeutic agents targeting abnormal cellular growth.
The mechanisms through which this compound exerts its biological effects include:
- Modulation of cell proliferation pathways.
- Interaction with specific receptors and enzymes involved in cellular signaling.
- Potential inhibition of key metabolic processes associated with cancer cell survival.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties and therapeutic potential of 1-methyl-1,4-diazaspiro[5.5]undecane dihydrochloride:
-
Cancer Cell Line Studies :
- In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines, indicating a promising role as an anti-cancer agent.
- Specific IC50 values (the concentration required to inhibit cell growth by 50%) have been reported, showcasing its potency against certain malignancies.
-
Pharmacokinetics :
- A pharmacokinetic study revealed rapid absorption and distribution in animal models, with notable bioavailability metrics.
- The compound's half-life and metabolic pathways were characterized to understand its therapeutic window better.
-
Comparative Studies :
- Comparative analyses with structurally similar compounds highlighted the unique efficacy of 1-methyl-1,4-diazaspiro[5.5]undecane dihydrochloride in modulating specific biological targets.
Applications in Drug Development
The distinct properties of 1-methyl-1,4-diazaspiro[5.5]undecane dihydrochloride make it a candidate for further development in pharmaceutical applications:
- Anti-cancer therapies : Leveraging its anti-proliferative effects.
- Obesity treatments : Potential mechanisms include inhibition of metabolic enzymes related to fat metabolism.
- CNS Disorders : Investigated for effects on neurotransmitter systems and potential neuroprotective roles.
Summary Table of Biological Activities
| Activity Area | Observations |
|---|---|
| Anti-Proliferative | Significant inhibition of cancer cell growth across multiple cell lines |
| Pharmacokinetics | Rapid absorption; favorable bioavailability |
| Mechanism Insights | Modulation of signaling pathways; interaction with specific receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
